

# Application Note: Quantification of Di-o-cresyl Phosphate in Edible Oils

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## Compound of Interest

Compound Name: *Di-o-cresyl phosphate*

Cat. No.: *B032854*

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## Introduction

**Di-o-cresyl phosphate** (DOCP), a specific isomer of tricresyl phosphate (TCP), is an organophosphate ester used as a plasticizer and flame retardant. Its presence in edible oils can occur through contamination from packaging materials or environmental sources. Due to its neurotoxic potential, sensitive and reliable methods for the quantification of DOCP in food matrices are crucial for ensuring consumer safety. This application note provides a detailed protocol for the determination of DOCP in various edible oils using a liquid-liquid extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

## Principle

This method involves the extraction of DOCP from the edible oil matrix into acetonitrile, a solvent in which lipids are poorly soluble. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for selective and sensitive quantification.

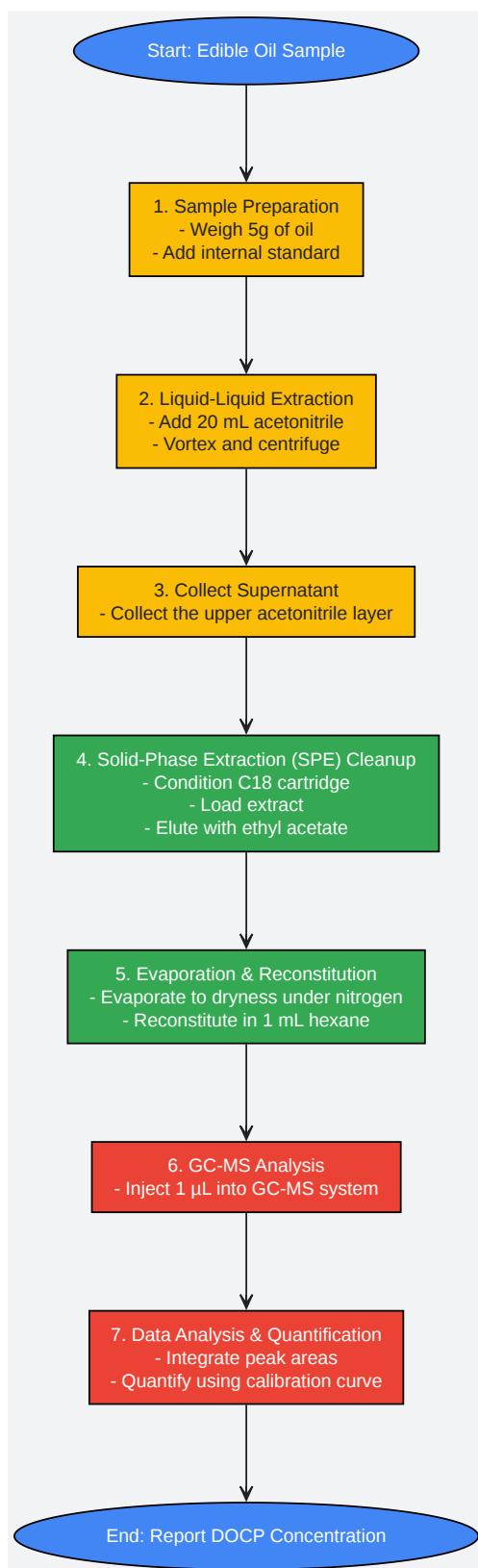
## Quantitative Data Summary

The following table summarizes typical performance data for the quantification of organophosphate esters, including isomers of tricresyl phosphate, in edible oil matrices using GC-MS based methods.

Analyte	Matrix	Method	LOD (ng/g)	LOQ (ng/g)	Recovery (%)	RSD (%)	Reference
Organophosphorus Pesticides (general)	Edible Oils	Dispersive microextraction-GC-MS	1.1 - 6.7	4.8 - 18.3	63.8 - 102.7	4.9 - 14.3	[1]
Organophosphorus Pesticides (general)	Soybean, Peanut, Sesame Oil	Low-temperature extraction-n-GC-FPD	2 - 5	Not Reported	>50	<15	[2]
Multi-residue Pesticides (including organophosphates)	Olive Oil	LLE with EMR-Lipid cleanup-GC/MS/MS	Not Reported	1	>70 (for most)	<20	[3]
Tricresyl Phosphate Isomers	Air (filter extraction)	GC/MS	0.4 ng/filter (MDL)	Not Reported	Not Reported	Not Reported	[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; MDL: Method Detection Limit.

## Experimental Workflow Diagram

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Caption: Experimental workflow for the quantification of **Di-o-cresyl phosphate** in edible oils.

## Detailed Experimental Protocol

### Materials and Reagents

- Solvents: Acetonitrile, n-hexane, ethyl acetate, methanol (all HPLC or pesticide residue grade).
- Standards: **Di-o-cresyl phosphate** (DOCP) certified reference material (e.g., from AccuStandard).<sup>[5]</sup> Triphenyl phosphate (TPP) as an internal standard (IS).
- Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL).
- Reagents: Anhydrous sodium sulfate.
- Equipment: Vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, and vials.

### Standard Solution Preparation

- Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DOCP standard into a 10 mL volumetric flask and dissolve in ethyl acetate.
- Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of TPP in ethyl acetate.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock standard with hexane to create calibration standards at concentrations ranging from 0.01 to 1.0 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 0.1 µg/mL.

### Sample Preparation and Extraction

- Weigh  $5.0 \pm 0.1$  g of the edible oil sample into a 50 mL centrifuge tube.
- Spike the sample with 50 µL of a 10 µg/mL TPP internal standard solution.
- Add 20 mL of acetonitrile to the centrifuge tube.
- Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

- Centrifuge at 4000 rpm for 10 minutes to separate the acetonitrile layer from the oil.
- Carefully transfer the upper acetonitrile layer to a clean collection tube.
- Repeat the extraction step with another 10 mL of acetonitrile, combine the extracts.

## Extract Cleanup (Solid-Phase Extraction)

- Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 5 mL of acetonitrile. Do not allow the cartridge to go dry.
- Load the combined acetonitrile extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of an acetonitrile/water mixture (50:50, v/v) to remove polar interferences.
- Dry the cartridge under vacuum or with nitrogen for 10 minutes.
- Elute the DOCP and internal standard from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

## Concentration and Reconstitution

- Add about 1 g of anhydrous sodium sulfate to the eluted fraction to remove any residual water.
- Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1.0 mL of n-hexane.
- Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

## GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
  - Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness.
  - Inlet: Splitless mode, 280°C.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injection Volume: 1 µL.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Acquisition Mode: Selected Ion Monitoring (SIM).
  - Ions to Monitor (suggested):
    - DOCP (Quantifier/Qualifier): m/z 368, 165, 91
    - TPP (IS): m/z 326, 170, 77

## Quantification and Quality Control

- Calibration: Construct a calibration curve by plotting the ratio of the DOCP peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient ( $r^2$ ) > 0.995 should be achieved.
- Quantification: Calculate the concentration of DOCP in the oil sample using the calibration curve.
- Quality Control: Analyze a procedural blank, a matrix-matched blank, and a spiked sample with each batch of samples to monitor for contamination, matrix effects, and accuracy. The recovery in the spiked sample should be within 70-120%.

## Signaling Pathways and Logical Relationships

This protocol does not involve signaling pathways. The logical relationship is a linear workflow from sample preparation to final analysis, as depicted in the experimental workflow diagram.

This application note provides a robust and validated starting point for the quantification of **Di-o-cresyl phosphate** in edible oils. Laboratories should perform their own method validation to establish performance characteristics such as LOD, LOQ, and measurement uncertainty.

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